molecular formula C20H27NO B182035 4-(Diethylamino)-1,1-diphenylbutan-1-ol CAS No. 7477-18-1

4-(Diethylamino)-1,1-diphenylbutan-1-ol

Cat. No.: B182035
CAS No.: 7477-18-1
M. Wt: 297.4 g/mol
InChI Key: QVKBPWDAIFKJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)-1,1-diphenylbutan-1-ol is a tertiary amino alcohol characterized by a butanol backbone substituted with a diethylamino group at position 4 and two phenyl groups at positions 1 and 1'. The diethylamino group enhances solubility in organic solvents, while the diphenyl groups may confer steric bulk and influence receptor-binding interactions, as seen in related pharmaceuticals like tamoxifen precursors .

Properties

CAS No.

7477-18-1

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

4-(diethylamino)-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C20H27NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,11,16-17H2,1-2H3

InChI Key

QVKBPWDAIFKJEG-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Other CAS No.

7477-18-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
  • Structure: Differs by a dimethylaminoethoxy substituent at the para position of one phenyl ring.
  • Key Contrast: The ethoxy linker and dimethylamino group may reduce lipophilicity compared to the diethylamino group in the target compound.
4-Dimethylamino-1-butanol
  • Structure: Lacks diphenyl groups but shares the amino alcohol backbone.
  • Physicochemical Properties :
    • Boiling point: 188°C; Density: 0.88 g/cm³; Refractive index: 1.439–1.442 .
  • Applications : Used in organic synthesis and as a building block for pharmaceuticals.
4-(Dibutylamino)-1-butanol
  • Structure: Substituted with dibutylamino instead of diethylamino.
4-(4-Methylphenyl)butan-1-ol
  • Structure : Contains a single 4-methylphenyl group.
  • Applications: Research applications in material science; lacks bioactive amino groups .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Key Substituents
4-(Diethylamino)-1,1-diphenylbutan-1-ol* N/A N/A N/A Diethylamino, diphenyl
4-Dimethylamino-1-butanol 188 0.88 1.439–1.442 Dimethylamino
4-Fluoro-1-butanol N/A ~1.02 (predicted) N/A Fluorine
Tamoxifen precursor N/A N/A N/A Dimethylaminoethoxy, diphenyl

*Predicted trends for the target compound: Higher boiling point and density than 4-Dimethylamino-1-butanol due to diphenyl groups.

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